Bienvenue dans la boutique en ligne BenchChem!

Sezolamide

Stereoselectivity CA-II Inhibition Enantiomer Potency

Sezolamide (MK-417 free base) is the defined S-(+)-enantiomer of MK-927, exhibiting approximately 81-fold greater inhibitory potency against human carbonic anhydrase II (CA-II) versus the R-(-)-enantiomer. Unlike racemic MK-927, this single-enantiomer reference standard eliminates stereochemical confounding in dose-response studies. Clinically, sezolamide 1.8% delivers a 21.3% peak IOP reduction comparable to dorzolamide, with a distinct 6-hour time-to-peak-effect suitable for temporal pharmacodynamics research. For stereoselective CA inhibition assays, enantiomer-specific binding studies, or PBPK modeling of saturable erythrocyte pharmacokinetics, sezolamide is the scientifically valid procurement choice.

Molecular Formula C11H18N2O4S3
Molecular Weight 338.5 g/mol
CAS No. 123308-22-5
Cat. No. B056978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSezolamide
CAS123308-22-5
Synonyms(+-)-isomer of sezolamide
(R)-isomer of sezolamide
(S)-isomer of sezolamide
5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide
MK 0927
MK 417
MK 927
MK-0927
MK-417
MK-927
sezolamide
sezolamide hydrochloride
sezolamide monohydrochloride
sezolamide monohydrochloride(+)-(S)-isome
Molecular FormulaC11H18N2O4S3
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N
InChIInChI=1S/C11H18N2O4S3/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17)/t9-/m0/s1
InChIKeyJFLUCCKXAYBETQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sezolamide (CAS 123308-22-5) in Ophthalmic Research: Potency and Stereoselectivity Profile


Sezolamide (also known as MK-417) is a topically active sulfonamide-type carbonic anhydrase inhibitor (CAI) developed for ocular hypotensive applications [1]. It is the S-(+)-enantiomer of the chiral compound MK-927 and demonstrates significantly greater inhibitory potency against human carbonic anhydrase isoenzyme II (CA-II) compared to its R-(-)-enantiomer counterpart [2]. As a member of the thienothiopyran-2-sulfonamide class, sezolamide was investigated clinically for the reduction of intraocular pressure (IOP) in patients with primary open-angle glaucoma or ocular hypertension [3].

Why Sezolamide Cannot Be Substituted with Other Carbonic Anhydrase Inhibitors


Generic substitution among topical carbonic anhydrase inhibitors (CAIs) is not scientifically justifiable due to critical differences in isozyme selectivity, stereochemical identity, and pharmacokinetic behavior. While many CAIs target CA-II, the specific isozyme inhibition profile for CA-IV—a membrane-bound isoform also involved in aqueous humor dynamics—varies substantially between agents [1]. Furthermore, sezolamide is a single, defined enantiomer (S-(+)-MK-417), whereas its racemic precursor MK-927 contains both active and substantially less active stereoisomers, leading to different dose-response relationships [2]. The saturable binding of CAIs to erythrocyte carbonic anhydrase also introduces nonlinear pharmacokinetics that are compound- and dose-specific, making simple molar substitution unreliable [3].

Quantitative Differentiation of Sezolamide from Topical CAI Comparators


Enantiomer-Specific Potency: S-(+)-Sezolamide vs. R-(-)-Enantiomer of MK-927

Sezolamide is the S-(+)-enantiomer of MK-927 and exhibits approximately 80-fold greater in vitro inhibitory potency against human carbonic anhydrase isoenzyme II (CA-II) compared to the R-(-)-enantiomer. This stereoselectivity translates to significantly greater clinical ocular hypotensive activity relative to the racemic mixture MK-927 [1].

Stereoselectivity CA-II Inhibition Enantiomer Potency

Comparative Clinical Efficacy: Sezolamide 1.8% vs. Dorzolamide 2% in Glaucoma Patients

In a four-center, double-blind, randomized, placebo-controlled parallel study in 73 patients with bilateral primary open-angle glaucoma or ocular hypertension, 1.8% sezolamide formulated in Gelrite vehicle demonstrated comparable IOP-lowering efficacy to 2% dorzolamide, with no significant differences at any time point. The peak mean IOP reduction for sezolamide (21.3%) was observed at 6 hours post-dose, while dorzolamide's peak (22.1%) occurred at 4 hours [1]. A separate double-masked study in 82 patients reported a peak mean IOP reduction of 22.5% for sezolamide dosed every 8 hours versus 26.2% for MK-507 (dorzolamide), a difference that was not statistically significant [2].

Intraocular Pressure Reduction Glaucoma Clinical Efficacy

Additive IOP-Lowering Effect with Beta-Blocker Therapy: Sezolamide 1.8% + Timolol 0.5%

Sezolamide demonstrates a partial additive intraocular pressure (IOP)-lowering effect when combined with timolol. In a double-masked, randomized, placebo-controlled parallel study of 36 patients with primary open-angle glaucoma or ocular hypertension inadequately controlled on timolol 0.5% twice daily, the addition of sezolamide 1.8% twice daily produced a further mean IOP decrease of approximately 4 mmHg (about 15%) at 1, 2, and 4 hours post-dose on treatment day 15 [1].

Additive Therapy Timolol IOP Reduction

Comparative Pharmacokinetics: Saturable Erythrocyte Binding of Sezolamide

The pharmacokinetics of sezolamide (MK-417) are characterized by saturable binding to erythrocyte carbonic anhydrase, resulting in nonlinear, dose-dependent clearance and volume of distribution. In rabbits, total blood clearance increased from 0.993 ± 0.224 mL/hr/kg at a dose of 0.05 mg/kg to 2.73 ± 0.17 mL/hr/kg at 1 mg/kg (a 2.75-fold increase), while the apparent volume of distribution increased from 88.6 ± 9.4 mL/kg to 272 ± 5.5 mL/kg (a 3.07-fold increase). The terminal half-life remained dose-independent [1]. This saturable binding behavior is a class characteristic of CAIs with high erythrocyte affinity but varies quantitatively between agents based on their specific binding constants.

Pharmacokinetics Dose-Dependence Erythrocyte Binding

Evidence-Based Research Applications for Sezolamide Procurement


Stereoselective CA-II Inhibition Studies Requiring Defined Enantiomer Purity

Sezolamide is the optimal choice for studies investigating stereoselective carbonic anhydrase inhibition or enantiomer-specific pharmacological effects. With approximately 81-fold greater potency against human CA-II compared to the R-(-)-enantiomer, sezolamide enables precise dose-response relationships that would be confounded by racemic mixtures [1]. Researchers investigating the structural basis of sulfonamide-CA binding or developing stereoselective CAI derivatives should procure sezolamide as a defined single-enantiomer reference standard.

Glaucoma Research Requiring Topical CAI with Validated Clinical Comparability to Dorzolamide

For preclinical glaucoma models or translational research where dorzolamide serves as the clinical benchmark, sezolamide provides a scientifically valid alternative with comparable IOP-lowering efficacy (21.3% vs. 22.1% peak reduction) and no statistically significant differences in clinical performance [1][2]. Its distinct time-to-peak-effect (6 hours vs. 4 hours for dorzolamide) may also be exploited in studies examining temporal pharmacodynamics of IOP control.

Combination Therapy Studies with Beta-Adrenergic Antagonists

Sezolamide is indicated for studies evaluating additive IOP-lowering effects of CAIs with beta-blockers such as timolol. The documented partial additive effect—producing an additional approximately 4 mmHg (15%) IOP reduction when added to timolol therapy—provides a robust baseline for investigating combination glaucoma therapies or for use in experimental models requiring maximal aqueous humor suppression [1].

Pharmacokinetic Modeling of Saturable Erythrocyte Binding in CAIs

Sezolamide serves as a well-characterized model compound for studying dose-dependent, saturable erythrocyte binding pharmacokinetics in carbonic anhydrase inhibitors. Its documented nonlinear clearance (0.993 to 2.73 mL/hr/kg across a 20-fold dose range) and volume of distribution (88.6 to 272 mL/kg) in rabbits provides a validated dataset for physiologically based pharmacokinetic (PBPK) modeling and for training studies on enzyme saturation phenomena in CAI drug development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sezolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.